molecular formula C13H12F2O3 B14227410 Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate CAS No. 502936-25-6

Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate

Cat. No.: B14227410
CAS No.: 502936-25-6
M. Wt: 254.23 g/mol
InChI Key: UFUKIWFNPIQSQF-UHFFFAOYSA-N
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Description

Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate is an organic compound with the molecular formula C13H12F2O3 It is a derivative of butanoate, featuring a benzylidene group and two fluorine atoms attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl acetoacetate and benzaldehyde, followed by their condensation under controlled conditions. The intermediate product is then subjected to fluorination using industrial-grade fluorinating agents. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The benzylidene group allows for π-π interactions with aromatic residues in proteins, while the difluoro groups enhance its binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl 4,4-difluoro-3-oxobutanoate: Lacks the benzylidene group, resulting in different chemical and biological properties.

    Ethyl 2-benzylidene-3-oxobutanoate: Lacks the difluoro groups, affecting its reactivity and binding affinity.

    Ethyl 2-benzylidene-4,4-dichloro-3-oxobutanoate: Contains chlorine atoms instead of fluorine, leading to variations in its chemical behavior and biological activity.

The uniqueness of this compound lies in its combination of benzylidene and difluoro groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

502936-25-6

Molecular Formula

C13H12F2O3

Molecular Weight

254.23 g/mol

IUPAC Name

ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate

InChI

InChI=1S/C13H12F2O3/c1-2-18-13(17)10(11(16)12(14)15)8-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3

InChI Key

UFUKIWFNPIQSQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C(F)F

Origin of Product

United States

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